molecular formula C11H14FN5O2S B2379235 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 920469-48-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No. B2379235
CAS RN: 920469-48-3
M. Wt: 299.32
InChI Key: ZRTBMQAKTLJQSH-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, also known as TAK-915, is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of small molecule drugs and acts as a selective inhibitor of the GABA A α5 receptor subtype.

Scientific Research Applications

1. Bioconversion and Structural Characterization

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, as part of a class of biaryl-bis-sulfonamides, can be metabolized using microbial systems. This bioconversion is significant for producing mammalian metabolites, aiding in the structural characterization of drug metabolites. A study demonstrated the use of Actinoplanes missouriensis for generating metabolites previously detected in vivo, facilitating the structural analysis via nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

2. Hydrothermal Synthesis Method

A hydrothermal synthesis method involving the reaction of related compounds with sodium azide under specific conditions has been established. This method emphasizes the safe and clean synthesis of tetrazole compounds, yielding high purity products, which is crucial in scientific research for ensuring reproducibility and reliability of results (Wang, Cai & Xiong, 2013).

3. Chemical Synthesis and Analysis

The compound is involved in chemical syntheses that produce various derivatives, important for exploring chemical properties and potential applications. For instance, a study focused on the synthesis of a new compound using a two-step process starting from related sulfonamides, with the final structure confirmed through IR, NMR, and elemental analysis. Such research contributes to the broader understanding of chemical reactions and compound properties (Fall et al., 2021).

4. Role in Proton Exchange Membranes

Compounds similar to this compound have been used in the development of proton exchange membranes for fuel cells. This includes the synthesis of sulfonated poly(arylene ether sulfone)s containing related groups, demonstrating excellent thermal and dimensional stability, important for medium-high temperature fuel cell applications (Xu et al., 2013).

5. Synthesis of Antimicrobial Agents

This compound and its derivatives have been explored in the synthesis of compounds with potential antimicrobial and antifungal activities. For example, sulfonate derivatives containing pyridyl and quinolyl functional groups showed moderate antimicrobial activity, underscoring the compound's relevance in medicinal chemistry (Fadda, El-Mekawy & AbdelAal, 2016).

6. Molecular Docking Studies

The compound has been utilized in molecular docking studies to understand interactions with enzymes like cyclooxygenase-2. Such studies provide insights into the molecular basis of drug action and can inform the design of new therapeutics (Al-Hourani et al., 2015).

7. Synthesis of Fluorinated Olefins

Research has shown the use of tetrazolyl sulfone derivatives, related to this compound, in the synthesis of fluorinated olefins. This is significant in organic chemistry for the development of compounds with unique properties and potential industrial applications (Ghosh & Zajc, 2009).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBMQAKTLJQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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